阿奇霉素-d6
描述
Synthesis Analysis
Aztreonam is synthesized from ceftazidime side chain transformations, leading to its unique monobactam structure. A new synthesis route involves the transformation of the ceftazidime side chain into a carbonyl chloride intermediate, subsequently reacted with trans-3(S)-amino-4-methyl-2-oxo-1-azetidinesulfonic acid, followed by deprotection of the t-butyl group, resulting in aztreonam with an overall yield of 40.6% (Chen & Zhong, 2013).
Molecular Structure Analysis
Aztreonam's molecular structure is characterized by its monobactam ring, which imparts stability against beta-lactamase enzymes produced by many Gram-negative bacteria. This stability is key to its selective activity against such pathogens. The molecular structure analysis and understanding of aztreonam's stability and activity are facilitated by physicochemical approaches and computational chemistry tools (Díaz et al., 2006).
Chemical Reactions and Properties
Aztreonam undergoes reactions typical of beta-lactam antibiotics, engaging in acylation and deacylation processes with bacterial penicillin-binding proteins (PBPs), which are critical for bacterial cell wall synthesis. The electrochemical behavior of aztreonam has been studied, revealing its reduction and oxidation mechanisms at different electrodes, which mimic its metabolic reactions (el-Maali, 1998).
Physical Properties Analysis
The physical properties of aztreonam, such as solubility and stability, are influenced by its molecular structure. For instance, aztreonam is poorly absorbed when administered orally, necessitating intravenous or intramuscular administration for systemic infections. Its physical properties are critical for formulating aztreonam for clinical use and determining its administration routes.
Chemical Properties Analysis
Aztreonam's chemical properties, including its reactivity and interaction with bacterial PBPs, underpin its antibacterial activity. Its unique monobactam structure renders it resistant to hydrolysis by most beta-lactamases produced by Gram-negative bacteria, thereby preserving its efficacy against these pathogens. The drug's selective mechanism of action is attributed to its ability to bind to specific PBPs involved in bacterial cell wall synthesis, leading to bacterial cell lysis and death.
- (Chen & Zhong, 2013)
- (Díaz et al., 2006)
- (el-Maali, 1998)
科学研究应用
5. Treatment of Complicated Intra-Abdominal and Urinary Tract Infections
- Results: Aztreonam in combination with avibactam will be effective in infections caused by many multidrug-resistant aerobic Gram-negative pathogens and the combination could therefore address an unmet medical need .
6. Pharmacokinetics and Pharmacodynamics of Aztreonam
- Results: Aztreonam has clinically useful potency against aerobic Gram-negative bacteria, including those expressing Ambler class B metallo-β-lactamases. It has no activity against Gram-positive and anaerobic bacteria. The development of novel monocyclic β-lactams with broad activity spectra against MDR Gram-negative bacteria serves to illustrate the importance of this antibiotic class .
7. Treatment of Serious Infections Due to Gram-Negative Bacteria
- Results: The study found that aztreonam-avibactam has potential for treating serious infections caused by susceptible multidrug-resistant gram-negative bacteria .
8. Dose Selection for Aztreonam-Avibactam
属性
IUPAC Name |
2-[(Z)-[1-(2-amino-1,3-thiazol-4-yl)-2-[[(2S,3S)-2-methyl-4-oxo-1-sulfoazetidin-3-yl]amino]-2-oxoethylidene]amino]oxy-3,3,3-trideuterio-2-(trideuteriomethyl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5O8S2/c1-5-7(10(20)18(5)28(23,24)25)16-9(19)8(6-4-27-12(14)15-6)17-26-13(2,3)11(21)22/h4-5,7H,1-3H3,(H2,14,15)(H,16,19)(H,21,22)(H,23,24,25)/b17-8-/t5-,7-/m0/s1/i2D3,3D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZPBZJONDBGPKJ-XFXAWXATSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(=O)N1S(=O)(=O)O)NC(=O)C(=NOC(C)(C)C(=O)O)C2=CSC(=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C(=O)O)(C([2H])([2H])[2H])O/N=C(/C1=CSC(=N1)N)\C(=O)N[C@H]2[C@@H](N(C2=O)S(=O)(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5O8S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Aztreonam-d6 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。